3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is an organic compound that features a complex structure combining an acetyl group, a cyclopropyl ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazomethane and an alkene under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting benzenesulfonyl chloride with an amine under basic conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-carboxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.
Reduction: 3-(hydroxymethyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl ring can provide steric hindrance, affecting the binding affinity and specificity. The acetyl group may also participate in acetylation reactions, modifying the activity of proteins.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide: Unique due to its specific combination of functional groups.
N-(cyclopropylmethyl)benzenesulfonamide: Lacks the acetyl and hydroxymethyl groups.
3-acetylbenzenesulfonamide: Lacks the cyclopropyl and hydroxymethyl groups.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-acetyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(16)11-3-2-4-12(7-11)19(17,18)14-8-13(9-15)5-6-13/h2-4,7,14-15H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKBAAQKYFIMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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